Pramiracetam hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

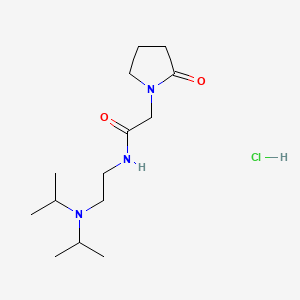

Pramiracetam hydrochloride is a nootropic agent belonging to the racetam family of drugs. It is a synthetic derivative of piracetam, the first laboratory-created nootropic, but is significantly more potent. This compound is known for its cognitive-enhancing properties, particularly in improving memory and overall cognition. It is marketed under various brand names, including Pramistar, Neupramir, and Remen, and is used to treat memory and attention deficits in aging individuals with neurodegenerative and vascular dementias .

Preparation Methods

The preparation of pramiracetam hydrochloride involves several synthetic routes and reaction conditions. One common method includes the condensation reaction of pyrrolidone ethyl acetate with N,N-diisopropyl ethylenediamine. The process involves dissolving, filtering, re-dissolving, extracting, refluxing, freezing, and suction-filtering to obtain high-purity this compound . This method is suitable for large-scale industrial production due to its simplicity, safety, and cost-effectiveness .

Chemical Reactions Analysis

Pramiracetam hydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions involving this compound are also not extensively studied.

Substitution: Substitution reactions are more common, where this compound can react with different reagents to form various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with chloroacetyl chloride and N,N-diisopropyl ethylenediamine in a toluene-water two-phase system can yield intermediate compounds that are further processed to obtain this compound .

Scientific Research Applications

Pramiracetam hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studying the synthesis and reactions of racetam derivatives.

Medicine: It is used in clinical research for treating cognitive impairments associated with Alzheimer’s disease, traumatic brain injuries, and other neurological conditions

Mechanism of Action

The primary mechanism of action of pramiracetam hydrochloride involves the enhancement of high-affinity choline uptake in the hippocampus . Choline is a precursor of acetylcholine, a neurotransmitter involved in cognitive processes such as learning, memory, and concentration . By stimulating choline uptake, this compound indirectly modulates acetylcholine release and increases activity in the hippocampus . Additionally, this compound may influence other neurotransmitters, including dopamine and serotonin, contributing to its cognitive-enhancing effects .

Comparison with Similar Compounds

Pramiracetam hydrochloride is compared with other racetam derivatives, including:

Piracetam: The first racetam nootropic, known for its cognitive-enhancing properties but less potent than this compound.

Aniracetam: Another racetam derivative with anxiolytic and cognitive-enhancing effects, but with a different mechanism of action.

Oxiracetam: Known for its stimulating effects and cognitive enhancement, particularly in memory and learning.

Phenylpiracetam: A potent racetam derivative with stimulant and cognitive-enhancing properties, often used for its quick onset of action.

This compound is unique due to its high potency and specific mechanism of action involving choline uptake enhancement . It is particularly effective in improving memory and overall cognition, making it a popular choice among nootropic users .

Biological Activity

Pramiracetam hydrochloride is a nootropic compound belonging to the racetam family, known for its cognitive-enhancing properties. This article delves into its biological activity, mechanisms of action, clinical studies, and potential therapeutic applications.

- IUPAC Name : N-[(2S)-2-(diisopropylamino)-1-oxo-1-pyrrolidinyl]acetamide

- Molecular Formula : C₁₄H₂₇N₃O₂

- Molar Mass : 269.39 g/mol

Pramiracetam's mechanism is not fully understood; however, several studies suggest it enhances cognitive functions through various pathways:

- Nitric Oxide Synthase (NOS) Activity : Research indicates that pramiracetam administration increases NOS activity in the brain, particularly in cortical regions. A study demonstrated a 20% increase in NOS activity at a dose of 300 mg/kg in rats, which may correlate with enhanced learning and memory capabilities .

- Neurotransmitter Modulation : Pramiracetam influences neurotransmitter systems, including cholinergic and glutamatergic pathways. It is believed to enhance the density and function of postsynaptic receptors without exhibiting high affinity for specific receptors .

- Membrane Fluidity : The compound interacts with neuronal membranes, promoting fluidity and stability. This interaction is thought to facilitate better neurotransmission and neuroplasticity, potentially counteracting neurodegenerative processes .

Efficacy in Cognitive Improvement

-

Memory Enhancement in Brain Injury :

- A double-blind placebo-controlled study assessed pramiracetam's efficacy in young males with cognitive impairments post-brain injury. Subjects receiving 400 mg three times daily showed significant improvements in memory performance, particularly in delayed recall tasks compared to the placebo group .

- Scopolamine-Induced Amnesia :

- Long-Term Effects :

Comparative Analysis with Other Nootropics

| Compound | Mechanism of Action | Cognitive Effects | Clinical Use |

|---|---|---|---|

| Pramiracetam | Increases NOS activity; modulates neurotransmitters | Enhances memory and learning | Cognitive deficits from injury |

| Piracetam | Modulates membrane fluidity; enhances receptor density | Improves memory; neuroprotective | Dementia; cognitive decline |

| Aniracetam | Increases AMPA receptor activity | Enhances learning and memory | Cognitive enhancement |

Case Studies and Observations

- Cognitive Recovery Post-Stroke : Clinical trials have explored pramiracetam's role as an adjunct therapy for patients recovering from strokes or traumatic brain injuries. Results indicate improved cognitive recovery when combined with standard rehabilitation protocols .

- Dementia Treatment Trials : Small-scale trials conducted in Eastern Europe have evaluated pramiracetam's effectiveness in patients with vascular dementia. While results were mixed, some studies reported cognitive improvements over short-term treatment periods .

Properties

CAS No. |

75733-50-5 |

|---|---|

Molecular Formula |

C14H28ClN3O2 |

Molecular Weight |

305.84 g/mol |

IUPAC Name |

N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide;hydrochloride |

InChI |

InChI=1S/C14H27N3O2.ClH/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19;/h11-12H,5-10H2,1-4H3,(H,15,18);1H |

InChI Key |

SVIFGEVWHFNGCZ-UHFFFAOYSA-N |

SMILES |

CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C.Cl |

Canonical SMILES |

CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C.Cl |

Key on ui other cas no. |

75733-50-5 |

Synonyms |

N-(2-(bis(1-methylethyl)amino)ethyl)-2-oxo-1-pyrrolidineacetamide pramiracetam pramiracetam hydrochloride pramiracetam sulfate Pramista |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.